N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
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Overview
Description
The compound is a derivative of 5-ethylthio-1H-tetrazole . Tetrazoles are a class of compounds that have been used in the synthesis of various organic compounds . They are known for their utility, efficiency, and certain drawbacks .
Synthesis Analysis
5-ethylthio-1H-tetrazole (ETT) has been used in the synthesis of various compounds . ETT accomplishes the coupling reaction with an average yield of 96.2–98.1% in the synthesis of DNA oligomers .
Chemical Reactions Analysis
5-ethylthio-1H-tetrazole (ETT) is known to be involved in coupling reactions, particularly in the synthesis of DNA oligomers . The coupling yield is 1–2% higher than that in the case where TetH is used as the promoter .
Scientific Research Applications
Antimicrobial Activity
Research on related thiadiazole derivatives has demonstrated potential antimicrobial properties. For example, imino-4-methoxyphenol thiazole-derived Schiff bases, closely related to the compound , were synthesized and tested for antibacterial and antifungal activities. These compounds showed moderate activity against tested bacteria and fungi, with one compound demonstrating significantly higher microbial growth inhibition compared to another (H. M. Vinusha et al., 2015).
Physicochemical Properties
The physicochemical properties of bioactive compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide have been studied to understand their behavior in various conditions. One study measured the saturated vapor pressure, solubility in different solvents, and distribution coefficients in the 1-octanol/buffer system of a closely related compound, providing insight into its solubility and potential bioavailability (M. Ol’khovich et al., 2017).
Potential Anticonvulsant Properties
Further research into 1,3,4-thiadiazole derivatives has identified compounds with promising anticonvulsant activities. For instance, NUPh scientists synthesized a compound with a similar structure which demonstrated high anticonvulsive activity in a pentylentetrazole model of seizure, suggesting its potential as an anticonvulsant agent. This finding underscores the importance of developing quality control methods for such substances, aiming for their introduction into medical practice (I. Sych et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCQFFMVMSIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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